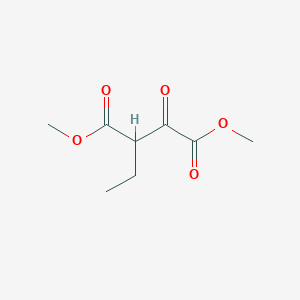

Dimethyl 2-ethyl-3-oxobutanedioate

Description

Dimethyl 2-ethyl-3-oxobutanedioate is an ester derivative of oxobutanedioic acid, featuring an ethyl substituent at the 2-position and a ketone group at the 3-position.

Properties

IUPAC Name |

dimethyl 2-ethyl-3-oxobutanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O5/c1-4-5(7(10)12-2)6(9)8(11)13-3/h5H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJMXZPYANWDDDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527127 | |

| Record name | Dimethyl 2-ethyl-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89073-66-5 | |

| Record name | Dimethyl 2-ethyl-3-oxobutanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-ethyl-3-oxobutanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of ethyl 3-oxobutanoate with an alkyl halide under basic conditions. Sodium ethoxide in ethanol is commonly used to generate the enolate ion, which then undergoes nucleophilic substitution with the alkyl halide to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale alkylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-ethyl-3-oxobutanedioate undergoes various chemical reactions, including:

Oxidation: The keto group can be oxidized to form carboxylic acids.

Reduction: The keto group can be reduced to form alcohols.

Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium ethoxide.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted esters and ketones.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

Dimethyl 2-ethyl-3-oxobutanedioate serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications, making it valuable in the synthesis of other compounds.

Reactions and Transformations

The compound can undergo several reactions:

- Oxidation: Transforming into carboxylic acids.

- Reduction: Converting the keto group into alcohols.

- Substitution: Leading to the formation of different esters or amides depending on the nucleophile used.

The ability to participate in these reactions enhances its utility in synthetic chemistry .

Medicinal Chemistry

Drug Development

Research has indicated that this compound may have potential as a precursor for drug development. Its derivatives are being studied for various biological activities, including anti-inflammatory and anti-cancer properties. The compound's reactivity allows it to be modified into bioactive molecules that can interact with biological targets .

Case Study: Anticancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. These findings suggest that further exploration could lead to the development of new anticancer agents .

Agricultural Applications

Plant Growth Regulators

this compound has been investigated for its role as a plant growth regulator. It acts as an active ingredient in compositions designed to enhance plant growth and yield. The compound's effectiveness at low concentrations makes it an attractive option for sustainable agricultural practices .

Application Methods

The application methods for this compound include:

- Spraying on crops

- Incorporating into soil treatments

- Formulating pastes for direct application to plants

These methods facilitate the delivery of the compound to plants, promoting growth and resilience against environmental stresses .

Industrial Applications

Production of Polymers and Resins

In industrial settings, this compound is used in the production of polymers and resins. Its chemical structure allows it to act as a monomer or cross-linking agent in polymerization processes, contributing to the development of materials with desirable properties .

Mechanism of Action

The mechanism of action of dimethyl 2-ethyl-3-oxobutanedioate involves its reactivity as an enolate ion. The enolate ion can undergo nucleophilic attack on electrophilic centers, leading to the formation of new carbon-carbon bonds. This reactivity is crucial in various synthetic pathways, including the formation of substituted carboxylic acids and ketones .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key compounds for comparison include:

- Methyl 2,2-dimethyl-3-oxobutanoate (CAS 38953-42-3): Features two methyl groups at the 2-position and a ketone at the 3-position .

- Dimethyl fumarate (DMF) : A structurally distinct ester but included here due to its therapeutic relevance in multiple sclerosis (MS) treatment, highlighting how ester group placement affects biological activity .

Physical and Chemical Properties

A comparative analysis of molecular properties is summarized below:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Substituents (Position 2) | Key Functional Groups |

|---|---|---|---|---|

| Dimethyl 2-ethyl-3-oxobutanedioate | C₈H₁₂O₅ | 188.18 | Ethyl | Ester, ketone |

| Methyl 2,2-dimethyl-3-oxobutanoate | C₇H₁₂O₃ | 144.17 | Two methyl groups | Ester, ketone |

| Methyl 2-benzoylamino-3-oxobutanoate | C₁₂H₁₃NO₄ | 247.24 | Benzoylamino | Ester, ketone, amide |

| Dimethyl fumarate (DMF) | C₆H₈O₄ | 144.13 | None (unsaturated ester) | Ester, alkene |

Key Observations :

- Electronic Effects: The benzoylamino group in methyl 2-benzoylamino-3-oxobutanoate introduces electron-withdrawing effects, stabilizing enolate intermediates in condensation reactions .

- Biological Activity : Unlike DMF, which modulates Nrf2 pathways in MS therapy , this compound lacks documented pharmacological activity, emphasizing the importance of unsaturated ester groups in therapeutic applications.

Research Findings and Limitations

- Pharmacological Gaps : While DMF has well-documented efficacy in MS (e.g., 79.9% NEDA achievement vs. 51.1% with IFNβ-1a ), this compound lacks clinical studies, limiting therapeutic comparisons.

- Synthetic Utility: Evidence from methyl 2-benzoylamino-3-oxobutanoate suggests that substituent modifications (e.g., ethyl vs. benzoylamino) significantly alter reaction pathways and product yields .

Biological Activity

Dimethyl 2-ethyl-3-oxobutanedioate, also known as a diketone derivative, is a compound of significant interest in organic synthesis and medicinal chemistry. Its biological activity has been explored in various studies, revealing potential applications in pharmaceuticals and other fields.

Chemical Structure and Properties

This compound features a diketone structure, which is characterized by two carbonyl groups (C=O) flanked by ethyl and methyl groups. This configuration allows for diverse reactivity patterns, including nucleophilic attacks and condensation reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

1. Antimicrobial Properties

Research has indicated that diketones like this compound exhibit antimicrobial activity. A study demonstrated that compounds with similar structures showed significant inhibition against various bacterial strains, suggesting that this compound may also possess similar properties. The mechanism of action is often attributed to the disruption of microbial cell membranes or interference with metabolic pathways .

2. Cytotoxic Effects

Several studies have investigated the cytotoxic effects of diketones on cancer cell lines. For instance, compounds structurally related to this compound have shown promising results in inhibiting the proliferation of cancer cells. The IC50 values (the concentration required to inhibit cell growth by 50%) for related compounds were reported to be in the micromolar range, indicating potent activity .

3. Enzyme Inhibition

Diketones are known to interact with various enzymes, potentially acting as inhibitors. The biological activity of this compound may involve the inhibition of key metabolic enzymes, which can lead to altered cellular metabolism and apoptosis in cancer cells. This property makes it a candidate for further investigation as a therapeutic agent .

Case Studies

Case Study 1: Anticancer Activity

A recent study focused on the anticancer properties of diketone derivatives, including this compound. Researchers found that these compounds induced apoptosis in human prostate cancer cells by activating caspase pathways. The study highlighted the potential for these compounds to serve as lead structures for developing new anticancer drugs .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of various diketones against Gram-positive and Gram-negative bacteria. This compound was included in the screening process, showing notable activity against specific strains, which suggests its potential use in developing new antimicrobial agents .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing dimethyl 2-ethyl-3-oxobutanedioate with high purity?

- Methodological Answer : The synthesis should prioritize controlled reaction conditions (e.g., temperature, solvent polarity) to minimize side reactions like keto-enol tautomerization. Use spectroscopic techniques (NMR, IR) to confirm the absence of byproducts such as ethyl 2-methyl-3-oxobutanoate, a structurally similar compound prone to formation under suboptimal conditions . Purification via fractional distillation or column chromatography is critical, as impurities can skew downstream reactivity studies .

Q. How should researchers design experiments to characterize the compound’s stability under varying pH conditions?

- Methodological Answer : Employ a split-plot design with pH levels (e.g., 2–12) as main plots and temperature gradients as subplots. Use HPLC or UV-Vis spectroscopy to track degradation products over time. Reference IUPAC guidelines for data reporting to ensure reproducibility, including documenting buffer compositions and equilibration times .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Follow SDS guidelines for ketone derivatives, including fume hood use, PPE (nitrile gloves, lab coats), and spill containment with inert absorbents. For analogs like 3-methyl-2-oxobutanoic acid, documented hazards include respiratory irritation, necessitating exposure monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational data for this compound’s thermochemical properties?

- Methodological Answer : Cross-validate gas-phase theoretical data (e.g., ΔfH(0 K)) with experimental calorimetry results. For discrepancies, re-examine assumptions in computational models (e.g., basis set limitations in DFT) and verify experimental conditions (e.g., sample purity >95%) . Publish raw datasets to facilitate peer validation .

Q. What experimental frameworks are suitable for studying the environmental fate of this compound in aquatic systems?

- Methodological Answer : Adopt a tiered approach:

- Lab-scale : Assess hydrolysis rates and photodegradation using OECD 111 guidelines.

- Field-scale : Deploy microcosm studies to monitor biotic interactions (e.g., microbial degradation).

Reference longitudinal frameworks from environmental chemistry projects like INCHEMBIOL, which integrate abiotic/biotic transformation analyses .

Q. How can AI-driven methods optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Train machine learning models on reaction databases (e.g., Reaxys) to predict feasible synthetic routes. Prioritize targets based on "druggability" scores (e.g., solubility, toxicity) and validate predictions with high-throughput screening (HTS) . Iteratively refine models using experimental feedback loops .

Q. What strategies mitigate batch-to-batch variability in scaled-up synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

- Process Parameters : Optimize mixing efficiency and catalyst loading via DOE (Design of Experiments).

- Analytical Controls : Use in-line PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .

Data Reporting and Validation

Q. How should researchers document contradictory results in multi-institutional studies?

- Methodological Answer : Adopt standardized formats (e.g., IUPAC’s templates) to detail experimental variables (e.g., solvent purity, instrument calibration). For conflicts, perform inter-laboratory comparisons using shared reference samples and publish harmonized datasets with error margins .

Experimental Design

Q. What statistical models are appropriate for analyzing dose-response relationships in toxicity studies?

- Methodological Answer : Use nonlinear regression (e.g., Hill equation) to model EC50 values. For complex interactions (e.g., synergism with other esters), apply factorial ANOVA with post-hoc Tukey tests. Ensure replicates (n ≥ 4) to account for biological variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.